Tetrapeptide-30 Tetrapeptide-30
Brand Name: Vulcanchem
CAS No.: 1036207-61-0
VCID: VC0549204
InChI: InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1
SMILES: C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O
Molecular Formula: C22H40N6O7
Molecular Weight: 500.6 g/mol

Tetrapeptide-30

CAS No.: 1036207-61-0

Cat. No.: VC0549204

Molecular Formula: C22H40N6O7

Molecular Weight: 500.6 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Tetrapeptide-30 - 1036207-61-0

Specification

CAS No. 1036207-61-0
Molecular Formula C22H40N6O7
Molecular Weight 500.6 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1
Standard InChI Key LYHZXMVNRVAAJA-QAETUUGQSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O
SMILES C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Introduction

Chemical Identity and Basic Properties

Tetrapeptide-30 is a synthetic tetrapeptide composed of four specific amino acids that work in concert to address various skin concerns related to pigmentation. Its precise chemical configuration is essential to its biological activity in dermal tissues.

Chemical Structure and Identification

Tetrapeptide-30 consists of the amino acid sequence H-Pro-Lys-Glu-Lys-OH, combining proline, lysine, glutamic acid, and lysine in a specific arrangement that enables its bioactivity . This peptide is identified by the CAS number 1036207-61-0 and possesses distinct physical and chemical characteristics that influence its application in cosmetic formulations .

The compound is characterized by the following properties:

PropertyValueSource
Molecular FormulaC22H40N6O7
Molecular Weight500.59 g/mol
Physical FormWhite to off-white solid
Boiling Point931.5±65.0 °C (Predicted)
Density1.256±0.06 g/cm³ (Predicted)
pKa3.24±0.10 (Predicted)
Storage Conditions-20°C, protected from light, under nitrogen

The compound is also known by several synonyms including HB-1410 and more complex IUPAC-based nomenclature such as (S)-6-Amino-2-((S)-2-((S)-6-amino-2-((S)-pyrrolidine-2-carboxamido)hexanamido)-4-carboxybutanamido)hexanoic acid, which reflects its intricate peptide structure .

Stability and Formulation Considerations

In commercial applications, Tetrapeptide-30 is typically formulated as a solution with glycerin and water for enhanced stability and efficacy . The synthetic nature of this peptide overcomes the instability issues common to natural peptides in water-based formulations, making it more suitable for cosmetic applications with longer shelf life . This stability is crucial for maintaining consistent performance throughout the product lifecycle.

Mechanisms of Action

Tetrapeptide-30 exhibits multiple mechanisms that contribute to its skin brightening efficacy, distinguishing it from single-pathway brightening ingredients.

Melanogenesis Inhibition Pathways

The primary mechanism of Tetrapeptide-30 involves its ability to function as a tyrosinase inhibitor . Tyrosinase is the rate-limiting enzyme in melanin production, and by inhibiting this enzyme, Tetrapeptide-30 effectively reduces melanin synthesis at its source . Research indicates that this peptide works by:

  • Reducing the quantity of tyrosinase present in melanocytes through gene expression modulation

  • Inhibiting melanocyte activation by decreasing levels of melanotropin α-MSH and its precursor POMC

  • Blocking the transfer of melanin to keratinocytes, preventing visible pigmentation in the upper skin layers

This multi-faceted approach to melanogenesis inhibition provides more comprehensive results than agents targeting only a single pathway in the pigmentation process.

Anti-inflammatory Properties

Beyond its direct effects on melanin production, Tetrapeptide-30 demonstrates significant anti-inflammatory activity that indirectly supports its brightening effects . The peptide inhibits ultraviolet light-induced expression of pro-inflammatory cytokine interleukin-6 (IL-6) in both skin epithelial cells and fibroblasts . Furthermore, it represses the upregulation of matrix metalloproteinase-1 (MMP-1) in skin fibroblasts, which can otherwise contribute to photodamage and subsequent hyperpigmentation .

This dual action—directly inhibiting pigmentation pathways while simultaneously reducing inflammation—makes Tetrapeptide-30 particularly effective for conditions where inflammation drives or exacerbates pigmentation concerns, such as post-inflammatory hyperpigmentation and melasma.

Clinical Efficacy and Research Findings

Tetrapeptide-30 has been evaluated in several clinical studies across different skin types and pigmentation concerns, with consistently positive results.

Studies on Caucasian Skin

A six-week consumer panel study involving 40 participants with Caucasian skin demonstrated significant reduction in the appearance of facial age spots where 40 ppm Tetrapeptide-30 (equivalent to 2.5% TEGO® Pep 4-Even solution) was applied . Digital imaging before and after the treatment period revealed noticeable fading of hyperchromatic spots, confirming the peptide's efficacy for this skin concern . The study also demonstrated reduction in yellowish skin tone and visible age spots on hands after 8 weeks of application .

Studies on Asian Skin

Research on Asian skin has shown that Tetrapeptide-30 effectively addresses one of the most common concerns in this population: uneven skin tone . In a controlled study, formulations containing 40 ppm Tetrapeptide-30 in combination with Sodium Ascorbyl Phosphate produced approximately 15% reduction in the appearance of hyperpigmentation over the study period, while the vehicle group (using only Sodium Ascorbyl Phosphate) showed no significant change . This finding underscores the peptide's efficacy specifically for evening skin tone in Asian skin types.

Studies on Ethnic Skin

A twelve-week study conducted on 50 participants with ethnic skin demonstrated Tetrapeptide-30's ability to address melasma and acne-related hyperpigmentation . Digital images and expert grading confirmed visible reduction in blemishes on the cheek and forehead after the treatment period . Notably, participants with melasma showed significant evening of skin tone, addressing a persistent concern in this population .

Synergistic Effects

Multiple studies have identified a notable synergistic effect when Tetrapeptide-30 is combined with Sodium Ascorbyl Phosphate, a stable vitamin C derivative . This combination enhances the brightening effect beyond what either ingredient could achieve independently, suggesting an optimal formulation strategy for maximum efficacy .

The timeline for visible results across these studies suggests:

Applications in Cosmetic Formulations

Tetrapeptide-30's versatility makes it suitable for incorporation into various cosmetic formulations targeting different skin concerns.

Target Skin Concerns

Based on clinical evidence, Tetrapeptide-30 is particularly effective for addressing:

These applications make it a valuable ingredient for both general skin brightening products and those targeted at specific hyperpigmentation concerns.

Formulation Recommendations

In commercial applications, Tetrapeptide-30 is typically included in:

  • Skin lightening preparations, including hand creams

  • Anti-aging products targeting age spots and uneven pigmentation

  • Ethnic skincare formulations addressing melasma and post-inflammatory hyperpigmentation

  • Décolletage preparations for addressing sun damage

  • Freckle creams and formulations for sunburn-related pigmentation

The recommended concentration based on clinical studies is 40 ppm of the peptide, equivalent to using 2.5% of commercial Tetrapeptide-30 solution in the final formulation . Optimal results have been observed when the peptide is combined with Sodium Ascorbyl Phosphate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator